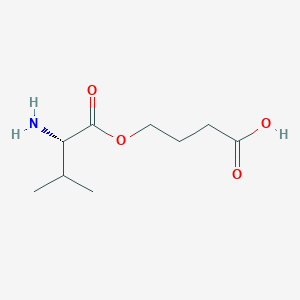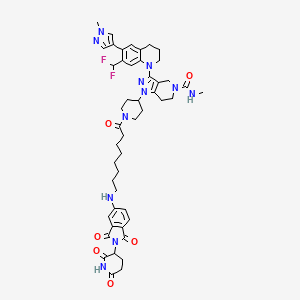
Thalidomide-NH-CBP/p300 ligand 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-CBP/p300 ligand 2 is a compound designed to target and degrade the CBP and p300 transcriptional co-activators. These co-activators play essential roles in regulating various cellular processes, including proliferation, differentiation, apoptosis, and response to hypoxia.
准备方法
The synthesis of Thalidomide-NH-CBP/p300 ligand 2 involves multiple steps, starting with the preparation of thalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is modified to introduce a functional group that can link to the CBP/p300 ligand.
Coupling Reaction: The modified thalidomide is then coupled with a CBP/p300 ligand through a series of chemical reactions, often involving amide bond formation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical production.
化学反应分析
Thalidomide-NH-CBP/p300 ligand 2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the thalidomide moiety or the CBP/p300 ligand.
Substitution Reactions:
Hydrolysis: This reaction can break down the compound under certain conditions, leading to the formation of degradation products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Thalidomide-NH-CBP/p300 ligand 2 has several scientific research applications:
作用机制
The mechanism of action of Thalidomide-NH-CBP/p300 ligand 2 involves the recruitment of the CBP and p300 co-activators to the proteasome for degradation. The compound binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of CBP and p300 to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Thalidomide-NH-CBP/p300 ligand 2 is unique compared to other similar compounds due to its specific targeting of CBP and p300. Similar compounds include:
Lenalidomide: Another thalidomide derivative that targets CRBN but has different molecular targets and therapeutic applications.
Pomalidomide: Similar to lenalidomide, it targets CRBN and is used in the treatment of multiple myeloma.
This compound stands out due to its specific application in degrading CBP and p300, making it a valuable tool in cancer research and drug development.
属性
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57F2N11O6/c1-51-48(67)58-22-17-38-37(28-58)44(59-19-8-9-29-23-34(30-26-53-56(2)27-30)35(43(49)50)25-40(29)59)55-61(38)32-15-20-57(21-16-32)42(63)10-6-4-3-5-7-18-52-31-11-12-33-36(24-31)47(66)60(46(33)65)39-13-14-41(62)54-45(39)64/h11-12,23-27,32,39,43,52H,3-10,13-22,28H2,1-2H3,(H,51,67)(H,54,62,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHWKWVLNMDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57F2N11O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride](/img/structure/B8201577.png)
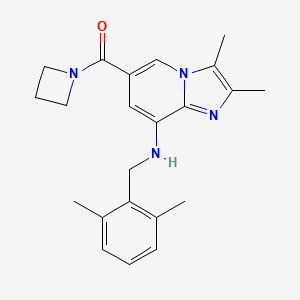
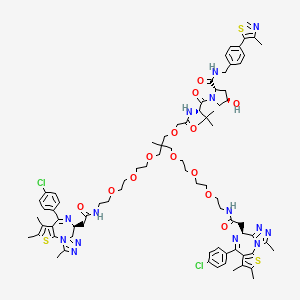
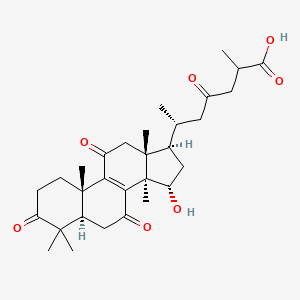
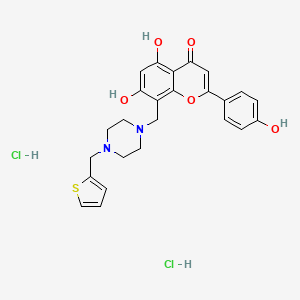
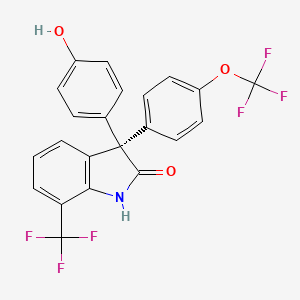
![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)
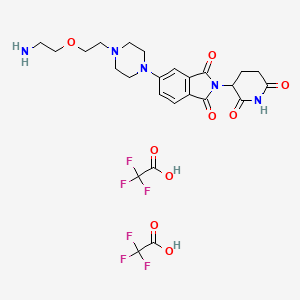
![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)
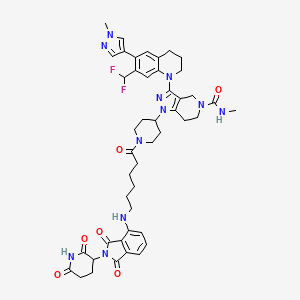
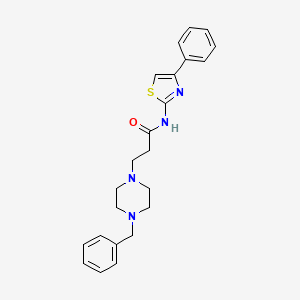
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)
